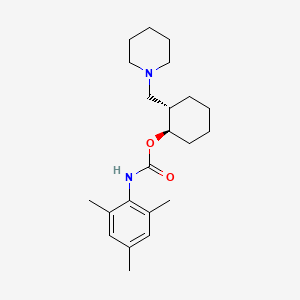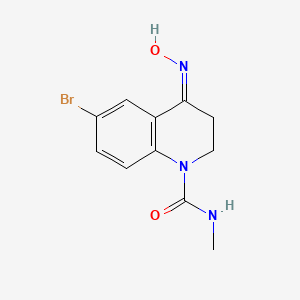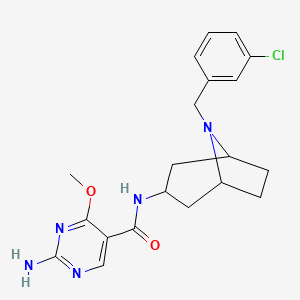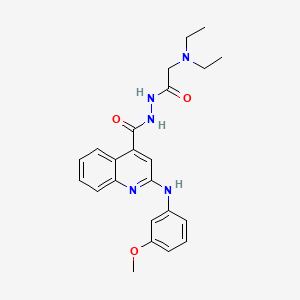
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide, can be achieved through various methods. One notable method is the Doebner hydrogen-transfer reaction, which involves the reaction of anilines with electron-withdrawing or electron-donating groups . This reaction is versatile and can be used for large-scale synthesis of bioactive molecules. Another method involves the Pfitzinger reaction, which is the reaction between acetophenone and isatin .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) and induce cell cycle arrest and apoptosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly alkaline phosphatases, which play a role in various physiological processes.
Industrial Chemistry: It is utilized in the synthesis of bioactive molecules and as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can modulate acetylation levels of histone proteins, leading to changes in gene expression and cellular functions. This inhibition results in the induction of cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds also exhibit HDAC inhibitory activity and are studied for their anticancer properties.
Pyrimido[4,5-c]quinolin-1(2H)-ones: These derivatives have shown anticancer, antimicrobial, and cardiovascular activities.
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit HDACs and induce apoptosis distinguishes it from other quinoline derivatives .
Properties
CAS No. |
134721-83-8 |
|---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N'-[2-(diethylamino)acetyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H27N5O3/c1-4-28(5-2)15-22(29)26-27-23(30)19-14-21(25-20-12-7-6-11-18(19)20)24-16-9-8-10-17(13-16)31-3/h6-14H,4-5,15H2,1-3H3,(H,24,25)(H,26,29)(H,27,30) |
InChI Key |
DAJJFAQBFIKYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


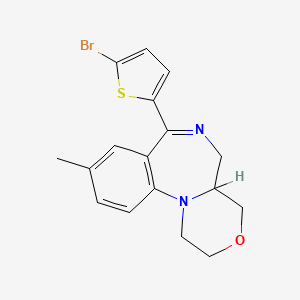

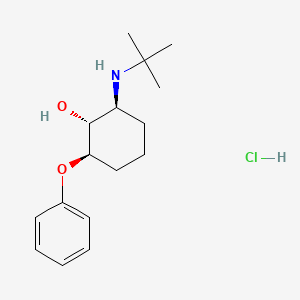
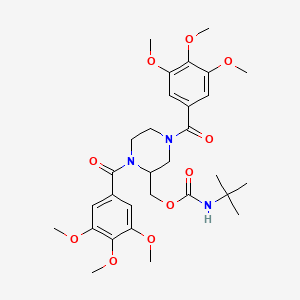
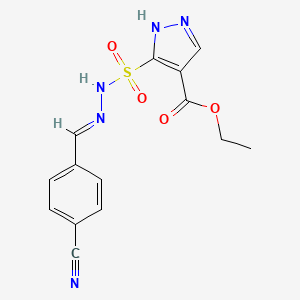

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
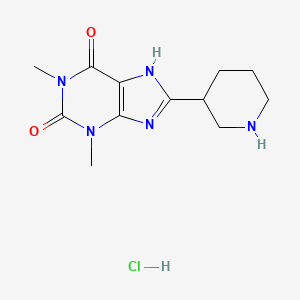

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
